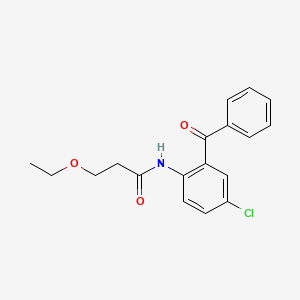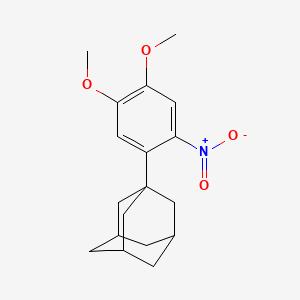![molecular formula C21H15NO2S B4193985 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone](/img/structure/B4193985.png)
2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone
Descripción general
Descripción
2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that is involved in the metabolism of glutamine. BPTES has been studied extensively for its potential use in cancer therapy, as cancer cells are known to have a high demand for glutamine.
Mecanismo De Acción
2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone binds to the active site of glutaminase, inhibiting its activity and reducing the production of glutamate. This leads to a decrease in the availability of glutamine, which is essential for the growth and proliferation of cancer cells. 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has been shown to be highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast cancer, lung cancer, and glioblastoma. 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has been shown to reduce the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone in lab experiments is its high selectivity for glutaminase, which reduces the potential for off-target effects. However, 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent. In addition, 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone. Another area of interest is the combination of 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone in vivo, to better understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone has been extensively studied for its potential use in cancer therapy. Cancer cells are known to have a high demand for glutamine, which they use for energy production and biosynthesis. Glutaminase is an enzyme that converts glutamine to glutamate, which can then be used by cancer cells for these purposes. 2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone inhibits glutaminase, thereby reducing the availability of glutamate and inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c23-19(15-6-2-1-3-7-15)14-24-17-12-10-16(11-13-17)21-22-18-8-4-5-9-20(18)25-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTMBKUKZQIWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzothiazol-2-yl)phenoxy]-1-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4193904.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4193905.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4193924.png)

![2-methyl-5-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4-pyrimidinamine](/img/structure/B4193939.png)
![ethyl [2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B4193955.png)
![3-(2-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4193963.png)
![2-[(benzylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4193979.png)

![N-(4-bromo-3-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193993.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4193998.png)

![4-{[benzyl(methyl)amino]sulfonyl}-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4194014.png)
